molecular formula C15H22BClFNO2 B8187596 7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride

7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Cat. No.: B8187596
M. Wt: 313.6 g/mol
InChI Key: KFPBAFXAWBSJAI-UHFFFAOYSA-N
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Description

7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a boronate-containing tetrahydroisoquinoline derivative with a fluorine substituent at position 7 and a pinacol boronate ester at position 5. The compound’s structure is characterized by a partially saturated isoquinoline core, which is functionalized to enhance its utility in medicinal chemistry and materials science. The hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetic optimization in drug discovery . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl systems in organic synthesis .

Properties

IUPAC Name

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)12-7-10-5-6-18-9-11(10)8-13(12)17;/h7-8,18H,5-6,9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPBAFXAWBSJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroisoquinoline class and features a unique dioxaborolane moiety that may enhance its pharmacological properties.

  • Molecular Formula : C20H29BFNO4
  • Molecular Weight : 377.3 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane group suggests potential enzyme inhibition properties. Compounds containing boron have been shown to act as enzyme inhibitors and may interfere with metabolic pathways critical for cell survival and proliferation .

Biological Activities

Research indicates that compounds similar to 7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride exhibit a range of biological activities:

  • Antitumor Activity : Tetrahydroisoquinoline derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives within this class show significant antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .
  • Anti-inflammatory Effects : Certain isoquinoline derivatives are known for their anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .

Case Study 1: Antitumor Activity

A study conducted on a series of tetrahydroisoquinoline derivatives revealed that those with a dioxaborolane substituent exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activities, a related compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell membranes .

Data Summary Table

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates cytokine release

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural, synthetic, and functional differences between the target compound and analogous tetrahydroisoquinoline derivatives:

Compound Substituents Functional Groups Synthetic Route Key Applications
Target Compound : 7-Fluoro-6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-THIQ·HCl Fluoro (C7), boronate ester (C6) Boronate ester, HCl salt Likely involves Suzuki coupling or boronation; exact steps not detailed in evidence Cross-coupling precursor, potential antitumor
Compound 3 (): 2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine Ethylamine side chain, benzodioxin ring Amine, benzodioxin LiAlH4 reduction of nitrovinyl precursor Intermediate for antitumor analogs
Compound 6 (): Hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl trifluoroacetate 3,4,5-Trimethoxyphenyl, trifluoroacetate Trifluoroacetate, trimethoxyphenyl Condensation with 3,4,5-trimethoxybenzaldehyde Antitumor activity (in vitro assays)
Generic Arylboronate-THIQ (Hypothetical) Variable aryl groups at C6, optional halogens Boronate ester, variable substituents Suzuki-Miyaura coupling with aryl halides Drug discovery, materials science

Key Differentiators:

Boronate Functionality: The target compound’s pinacol boronate ester distinguishes it from Compounds 3 and 6, enabling its use in cross-coupling reactions to generate biaryl systems, a feature absent in non-boronated analogs .

Fluorine Substituent: The C7 fluoro group enhances metabolic stability and membrane permeability compared to non-halogenated derivatives like Compound 3 .

Antitumor Potential:

While direct biological data for the target compound are unavailable in the provided evidence, structurally related tetrahydroisoquinolines (e.g., Compound 6) exhibit antitumor activity, suggesting a plausible therapeutic niche . The boronate group may further enable modular derivatization via Suzuki couplings to optimize potency or reduce off-target effects .

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